3,4-Dihydro-2H-benzo[b]oxepin-5-one is an organic compound classified within the benzoxepine family. It features a fused benzene and oxepin ring system, characterized by a ketone functional group located at the 5-position. This compound is recognized for its potential applications in medicinal chemistry and materials science due to its unique structural properties and biological activities. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 162.19 g/mol .
The synthesis of 3,4-Dihydro-2H-benzo[b]oxepin-5-one typically involves cyclization reactions of suitable precursors. One prominent method includes the intramolecular oxidative coupling of diphenols, which is followed by rearrangement in the presence of acetic anhydride and a trace of sulfuric acid. Another approach utilizes powdered potassium hydroxide in dimethylformamide to facilitate condensation-cyclization reactions with various substrates, yielding derivatives of the compound .
The molecular structure of 3,4-Dihydro-2H-benzo[b]oxepin-5-one consists of a bicyclic system where the oxepin ring is fused to a benzene ring. The presence of the ketone group at the 5-position contributes to its reactivity and interaction with biological systems.
3,4-Dihydro-2H-benzo[b]oxepin-5-one can participate in several chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or to create new materials with desired characteristics.
The primary mechanism of action for 3,4-Dihydro-2H-benzo[b]oxepin-5-one involves its interaction with protein-tyrosine kinases (PTKs), which are essential enzymes in various signaling pathways that regulate cell growth and differentiation.
3,4-Dihydro-2H-benzo[b]oxepin-5-one typically appears as a solid at room temperature. Its melting point and boiling point are not extensively documented but are essential for practical applications.
The compound exhibits notable stability under standard laboratory conditions but can undergo various chemical transformations depending on the reaction environment. Its solubility characteristics may vary with different solvents, impacting its use in synthesis and applications .
3,4-Dihydro-2H-benzo[b]oxepin-5-one has several scientific applications:
The synthesis of the foundational 3,4-dihydro-2H-benzo[b]oxepin-5-one scaffold relies predominantly on intramolecular Friedel-Crafts acylation of 4-phenoxybutyric acid derivatives. This approach constructs the seven-membered oxepin ring through a pivotal ring-closing reaction. Research demonstrates that cyclization of 4-phenoxybutanoic acid under acidic conditions provides direct access to the benzoxepinone core, albeit with moderate efficiency (52% yield) that impacts overall synthetic throughput [1]. The reaction proceeds through electrophilic aromatic substitution, where the carbonyl carbon of the activated acid attacks the ortho-position of the phenoxy ring. This method's significance lies in its ability to establish the core bicyclic structure in a single step from readily available linear precursors. Optimization efforts have focused on acid catalysts, temperature modulation, and electron-donating substituents on the aromatic ring to improve cyclization kinetics and yields. The 42.6% overall yield reported for the vital intermediate 6,8-dimethoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one highlights the efficiency challenges inherent in this route despite its synthetic utility [1].
Table 1: Cyclization Strategies for 3,4-Dihydro-2H-benzo[b]oxepin-5-one Synthesis
Method | Starting Material | Key Intermediate | Yield (%) | Significance |
---|---|---|---|---|
Acid-Catalyzed Cyclization | 4-Phenoxybutanoic acid | 6,8-Dimethoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one | 52 (step), 42.6 (overall) | Direct core formation, scalable but moderate yield |
Multi-Step Synthesis | 3,5-Dimethoxyphenol + Methyl 4-bromobutyrate | 6,8-Dimethoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one | 42.6 (overall) | Enables functionalization before ring closure |
While direct Suzuki coupling on formed benzoxepinones is not extensively detailed in the available literature, methodologies developed for analogous heterocyclic systems suggest viable pathways for introducing aromatic substituents at the C5 position. The integration of palladium-catalyzed cross-coupling would enable the direct arylation of halogenated benzoxepin precursors, dramatically expanding structural diversity at a late synthetic stage. Such approaches would employ palladium(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) with arylboronic acids under inert atmospheres to construct biaryl systems. This method would provide complementary functionalization to the classical cyclization approach, particularly for installing pharmacophores like the 3,5-bis(trifluoromethyl)phenyl group that significantly enhances biological activity in related derivatives [1]. Optimization would likely focus on solvent selection, ligand design, and halogen positioning (C7 bromination is established in related compounds) to enhance coupling efficiency while preserving the integrity of the ketone functionality [7].
The benzoxepinone scaffold serves as a versatile precursor for constructing complex polycyclic systems with enhanced bioactivity profiles. Researchers have successfully fused pyrimidine rings onto the oxepin framework through a multi-step sequence involving condensation with guanidine derivatives. The synthetic route begins with the key intermediate 6,8-dimethoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one, which undergoes Knoevenagel condensation with aromatic aldehydes to form exocyclic alkenes. These adducts subsequently react with guanidine hydrochloride in a heterocyclization step that constructs the pyrimidine ring, yielding 1,4,5,6-tetrahydrobenzo[2,3]oxepino[4,5-d]pyrimidin-2-amines (BPMs) [1].
Among the synthesized derivatives, compound 29 (bearing a 3,5-bis(trifluoromethyl)phenyl substituent) emerged as particularly significant due to its potent anti-neuroinflammatory activity without cytotoxicity. This derivative demonstrated exceptional ability to modulate microglial polarization, shifting LPS-induced BV2 cells from a pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. The synthetic approach achieved good yields (exact yields not specified in sources) and enabled systematic exploration of structure-activity relationships by incorporating diverse aromatic substituents at the C4 position of the pyrimidine ring [1] [4].
Simultaneously, researchers developed carboxylate-functionalized analogs exemplified by ethyl 5-oxo-3,4-dihydro-2H-1-benzoxepine-4-carboxylate (CAS 251554-29-7). This derivative features an ethoxycarbonyl group directly attached to the oxepin ring, providing a handle for further derivatization through ester hydrolysis or amide formation. The molecular formula C₁₃H₁₄O₄ (MW: 234.248 g/mol) and logP value of 1.83 suggest favorable physicochemical properties for drug discovery applications [4].
Table 2: Key Benzoxepin-Derived Heterocyclic Systems and Their Features
Derivative Class | Core Structure | Exemplary Compound | Key Structural Features | Synthetic Approach |
---|---|---|---|---|
BPMs (Pyrimidine-Fused) | 1,4,5,6-Tetrahydrobenzo[2,3]oxepino[4,5-d]pyrimidin-2-amine | 29: 3,5-Bis(trifluoromethyl)phenyl-substituted | Pyrimidine ring annulated at [4,5-d] position; C4-aryl substituents | Knoevenagel + heterocyclization with guanidine |
Carboxylate Derivatives | 3,4-Dihydro-2H-benzo[b]oxepin-5-one-4-carboxylates | Ethyl 5-oxo-3,4-dihydro-2H-1-benzoxepine-4-carboxylate | Ethoxycarbonyl at C4 position; ester functionality | Not specified in available sources |
The available literature does not provide specific details regarding stereoselective cyclopropane intermediates for ring expansion approaches to benzoxepinones within the scope of the provided search results. Methodologies involving cyclopropane intermediates would typically employ donor-acceptor cyclopropane systems activated by electron-withdrawing groups that facilitate ring-opening with phenolic nucleophiles. Subsequent intramolecular lactonization or rearrangement would then yield the seven-membered benzoxepinone framework. Such strategies would offer potential advantages in stereocontrol and functional group compatibility compared to classical cyclization approaches. Future research directions should explore these underutilized synthetic tactics to access enantiomerically enriched benzoxepin derivatives, particularly for CNS-targeted applications where chiral environments influence biological activity.
Molecular Structures of Key Benzoxepin Derivatives
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8